molecular formula C20H21ClF3N5O B2706565 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol CAS No. 932988-38-0

2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No. B2706565
CAS RN: 932988-38-0
M. Wt: 439.87
InChI Key: HDHPXCNUDGUIFL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant interest due to their wide range of biological activities . It contains a pyrazolo[1,5-a]pyrimidine core with a piperazine ring attached at the 2-position and a trifluoromethyl group at the 7-position .


Synthesis Analysis

The synthesis of similar compounds has been reported through Suzuki–Miyaura cross-coupling reactions . This involves the reaction of a brominated pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . The reaction requires a tandem catalyst to avoid debromination .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structure of pyrazolo[1,5-a]pyrimidines. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. The piperazine ring is attached at the 2-position of the pyrimidine ring, and a trifluoromethyl group is attached at the 7-position .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of this compound . This reaction is used to create new carbon–carbon bonds, and it is particularly useful for the synthesis of biologically active molecules .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Facile Synthesis Techniques : Research on the synthesis of complex pyrazolyl and pyrimidinyl derivatives, including pyrazolo[1,5-a]pyrimidines, highlights the development of one-pot synthesis methods that yield compounds with potential biological activity. These synthesis techniques are essential for generating novel compounds for further pharmacological evaluation (Latif, Rady, & Döupp, 2003).

  • Antimicrobial Activity : Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds demonstrate varying degrees of antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Antitumor and Anticancer Activities : Various studies have focused on synthesizing and evaluating the antitumor and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds show promising in vitro and in vivo activities against several cancer cell lines, indicating their potential in cancer therapy (Naito et al., 2002; Mallesha et al., 2012).

  • Antioxidant Properties : Some pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. Compounds from the pyrazolo[1,5-a]pyrimidine series exhibited significant antioxidant activities, underscoring their potential in mitigating oxidative stress-related conditions (El‐Mekabaty, Etman, & Mosbah, 2016).

Molecular Studies and Drug Design

  • Molecular Interaction Studies : Research into the molecular interactions of pyrazole derivatives with biological receptors, such as the CB1 cannabinoid receptor, provides insights into the design of receptor-specific ligands with potential therapeutic applications. These studies contribute to a deeper understanding of drug-receptor interactions and the development of drugs with targeted actions (Shim et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new drugs . Additionally, further optimization of the synthetic route could also be a focus of future research .

properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,30H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHPXCNUDGUIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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